L-703,664 succinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

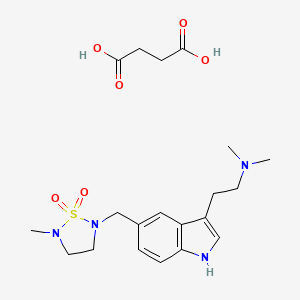

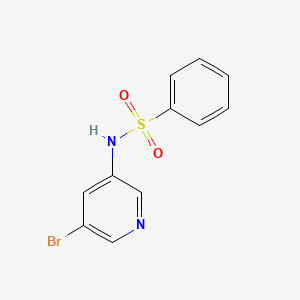

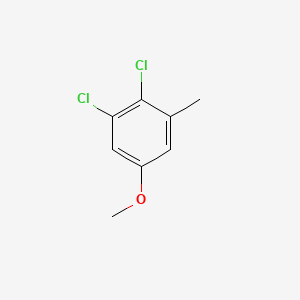

L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .

Molecular Structure Analysis

The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

Neuroscience

L-703,664 succinate: is primarily recognized as a selective 5-HT1D receptor agonist . This specificity makes it a valuable tool in neuroscience research, particularly in the study of migraine mechanisms, as 5-HT1D receptors are implicated in the pathophysiology of migraines. It aids in understanding the role of serotonin in neuronal signaling and can be used to develop targeted migraine therapies.

Cardiology

Research has shown that succinate levels can influence heart function . While L-703,664 succinate itself may not be directly used in cardiology, understanding its mechanism can inform the development of treatments for conditions like cardiac fibrosis and heart failure. It serves as a model compound to study the impact of 5-HT1D receptor activation in cardiac tissues.

Gastroenterology

In gastroenterology, succinate plays a role in modulating intestinal barrier function and inflammation . L-703,664 succinate, through its action on 5-HT receptors, could potentially influence gastrointestinal motility and secretions, contributing to research on gut health and diseases such as IBS and IBD.

Oncology

The role of succinate as a metabolic signal in tumor environments is an area of interest in oncology . L-703,664 succinate’s interaction with 5-HT receptors might offer insights into the metabolic alterations within cancer cells, possibly affecting tumor growth and metastasis.

Pharmacology

As a selective agonist for 5-HT1D receptors, L-703,664 succinate is a significant compound in pharmacological research . It helps in the study of various drugs’ pharmacodynamics and pharmacokinetics, especially those targeting serotonergic pathways.

Endocrinology

Succinate: has been identified as a hormone-like signal that can influence metabolic homeostasis and energy balance . L-703,664 succinate could be used to explore the endocrine functions of 5-HT1D receptors, potentially impacting diabetes research and metabolic syndrome studies.

Immunology

In immunology, succinate acts as a signaling molecule that can modulate immune responses . L-703,664 succinate’s selective activation of 5-HT1D receptors may provide a model to study the complex interplay between neurotransmitters and immune cell function.

Dermatology

While there is no direct link between L-703,664 succinate and dermatology, the study of succinate in skin cells could provide insights into skin physiology and pathologies . Understanding how serotonergic signaling affects skin could lead to new approaches in treating skin conditions.

Wirkmechanismus

Target of Action

The primary target of L-703,664 succinate is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that inhibits the release of serotonin, dopamine, and acetylcholine in the brain .

Mode of Action

L-703,664 succinate acts as an agonist for the 5-HT1D receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT1D receptor by L-703,664 succinate leads to a series of intracellular events, including the inhibition of adenylate cyclase activity and the decrease in the production of cAMP .

Biochemical Pathways

The activation of the 5-HT1D receptor by L-703,664 succinate affects several biochemical pathways. The most significant of these is the inhibition of adenylate cyclase activity , leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) . This reduction in cAMP levels affects various downstream signaling pathways, including those involved in the regulation of mood, appetite, and sleep .

Result of Action

The activation of the 5-HT1D receptor by L-703,664 succinate can lead to various molecular and cellular effects. These include the inhibition of neurotransmitter release and the modulation of neuronal excitability . These effects can influence various physiological processes, such as mood regulation, appetite control, and sleep-wake cycles .

Eigenschaften

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRLNXDMGIORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-703,664 succinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)